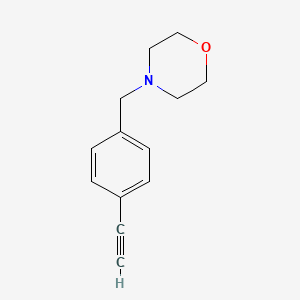

4-(4-Ethynylbenzyl)morpholine

Description

Significance in Contemporary Organic Synthesis and Materials Science

4-(4-Ethynylbenzyl)morpholine serves as a versatile building block in organic synthesis, primarily due to the presence of the terminal alkyne (ethynyl) group. chemscene.com This functional group is a key participant in a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". lumiprobe.com Click chemistry reactions are prized for their high efficiency, selectivity, and biocompatibility, allowing for the rapid and reliable construction of complex molecular architectures from simpler modules. lumiprobe.comacs.org The ethynyl (B1212043) group on the benzyl (B1604629) ring provides a reactive handle for chemists to attach this molecule to other molecular fragments, creating larger, more functionalized structures. chemrxiv.org

In materials science, the ethynyl group's ability to undergo polymerization and other transformations makes this compound a candidate for the development of novel polymers and functional materials. The rigid, linear nature of the ethynyl linker can be exploited to create well-defined supramolecular structures. chemrxiv.org The synthesis of push-pull aryl and arylethynyl derivatives of similar compounds has been explored for their photophysical properties, suggesting potential applications in optoelectronics. researchgate.net

| Property | Value |

|---|---|

| CAS Number | 933986-59-5 chemscene.com |

| Molecular Formula | C₁₃H₁₅NO chemscene.com |

| Molecular Weight | 201.26 g/mol chemscene.com |

| Appearance | Solid sigmaaldrich.com |

| Purity | ≥97% chemscene.com |

Historical Context of Morpholine (B109124) and Ethynylbenzyl Motifs in Chemical Research

The two core components of this compound, the morpholine ring and the ethynylbenzyl group, each have a rich history in chemical research.

Morpholine Motif:

Morpholine, a heterocyclic compound with the formula O(CH₂CH₂)₂NH, was first synthesized in the late 19th century. wikipedia.org Its name was coined by Ludwig Knorr, who incorrectly believed it to be a part of the morphine structure. wikipedia.org Industrially, it is often produced by the dehydration of diethanolamine. wikipedia.org

Over the decades, morpholine has become recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This is due to its advantageous properties, including its ability to improve the solubility, permeability, and metabolic stability of drug candidates. biosynce.comnih.gov The morpholine ring is a feature in numerous approved drugs, such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. atamankimya.comtaylorandfrancis.com Its presence in a molecule can enhance interactions with biological targets through hydrogen bonding and other non-covalent interactions. taylorandfrancis.comacs.org Furthermore, morpholine and its derivatives are widely used as building blocks in organic synthesis, corrosion inhibitors, and in agricultural chemicals. atamankimya.com

Ethynylbenzyl Motif:

The ethynyl group (a carbon-carbon triple bond) has long been a fundamental functional group in organic chemistry. Its linear geometry and high reactivity make it a valuable component in the synthesis of complex molecules. The development of reactions such as the Sonogashira coupling has made the introduction of ethynyl groups onto aromatic rings like benzene (B151609) (to form an ethynylbenzyl-type structure) a routine and powerful synthetic strategy.

The advent of "click chemistry" in the early 2000s significantly elevated the importance of terminal alkynes. lumiprobe.com The ethynyl group's ability to react specifically and efficiently with azides has made it an invaluable tool for bioconjugation, drug discovery, and materials science. acs.orgrsc.org Ethynyl-functionalized molecules are used to label and modify biomolecules, assemble complex structures, and create novel polymers and materials. chemrxiv.orgjenabioscience.com The ethynylbenzyl moiety, therefore, represents a stable yet highly versatile functional group that can be readily incorporated into a wide array of chemical structures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-ethynylphenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h1,3-6H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKXSTLYLNSXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathway Elucidation for 4 4 Ethynylbenzyl Morpholine

Strategies for the Construction of the 4-(4-Ethynylbenzyl)morpholine Scaffold

The construction of the this compound framework is primarily achieved through established C-N bond-forming reactions. The choice of strategy often depends on the availability of starting materials, desired scale, and reaction efficiency.

A direct and efficient method for synthesizing this compound is the reductive amination (also known as reductive alkylation) of 4-ethynylbenzaldehyde (B1303622) with morpholine (B109124). This one-pot reaction involves two key steps: the formation of an intermediate iminium ion followed by its reduction.

First, the aldehyde and the secondary amine (morpholine) react to form an unstable enamine or a charged iminium ion. This intermediate is then reduced in situ to yield the final tertiary amine product. Various reducing agents can be employed for this transformation, each with its own advantages regarding selectivity, reactivity, and mildness of conditions.

Commonly used reducing agents for this transformation are summarized in the table below.

| Reducing Agent | Typical Conditions | Key Characteristics |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM) or Dichloroethane (DCE), Room Temp | Mild and selective, tolerates a wide range of functional groups. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), slightly acidic pH | Effective but toxic cyanide byproduct. pH control is crucial. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst | "Green" method with water as the only byproduct; may reduce the alkyne. |

| Borane-trimethylamine complex | Metal-free conditions | Efficient reducing agent for selective amine synthesis. organic-chemistry.org |

The general reaction scheme is as follows: 4-Ethynylbenzaldehyde + Morpholine → [Iminium Ion Intermediate] --(Reduction)--> this compound

This approach is highly convergent and atom-economical, making it a preferred route in many synthetic applications. organic-chemistry.org The choice of a mild reducing agent like sodium triacetoxyborohydride is often favored to avoid the potential reduction of the sensitive ethynyl (B1212043) group.

An alternative strategy involves forming the N-benzylmorpholine core first, followed by the introduction of the ethynyl group via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org

The synthetic sequence would typically proceed as follows:

Synthesis of the Precursor: 4-(4-Iodobenzyl)morpholine or 4-(4-bromobenzyl)morpholine (B139443) is synthesized first. This can be achieved by the reductive amination of 4-iodobenzaldehyde (B108471) or 4-bromobenzaldehyde (B125591) with morpholine, or by direct alkylation of morpholine with a 4-halobenzyl halide.

Sonogashira Coupling: The resulting halo-substituted benzylmorpholine is then coupled with a suitable alkyne source, such as trimethylsilylacetylene (B32187) (TMSA). The TMS protecting group is subsequently removed under mild basic conditions (e.g., potassium carbonate in methanol) to reveal the terminal alkyne.

The key components of the Sonogashira coupling reaction are outlined below.

| Component | Function | Common Examples |

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org |

| Copper(I) Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) |

| Base | Neutralizes HX byproduct, deprotonates the alkyne | Triethylamine (TEA), Diisopropylamine (DIPA) |

| Solvent | Solubilizes reactants | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

Recent advancements have led to the development of copper-free Sonogashira protocols, which can prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling). cetjournal.ithes-so.ch This method is particularly useful for synthesizing complex molecules where functional group tolerance is critical. beilstein-journals.org

Beyond the direct methods described, general strategies for the synthesis of substituted morpholines can be adapted. Morpholines are prevalent heterocyclic motifs in pharmaceuticals and agrochemicals. chemrxiv.orge3s-conferences.org One common approach involves the cyclization of 1,2-amino alcohols. organic-chemistry.org For instance, an appropriately substituted N-benzylethanolamine derivative could undergo a cyclization reaction with a two-carbon electrophile to form the morpholine ring.

A notable method involves the palladium-catalyzed carboamination of N-aryl-O-allyl propan-2-amines, which can produce substituted morpholine products as single stereoisomers in good yields. e3s-conferences.org Another approach is the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, to yield 1,4-oxazines (morpholines). organic-chemistry.org These methods, while more complex, offer alternative pathways and highlight the versatility of synthetic chemistry in accessing these important scaffolds.

Stereoselective and Asymmetric Synthesis Considerations

The target compound, this compound, is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, stereoselective and asymmetric synthesis considerations are not applicable to its direct preparation.

However, the broader field of morpholine synthesis places significant emphasis on controlling stereochemistry, as many bioactive morpholine derivatives are chiral. semanticscholar.org Should substituents be introduced onto the morpholine ring itself (e.g., at the 2, 3, 5, or 6 positions), stereocenters would be created, necessitating asymmetric synthesis strategies.

Several methods have been developed for the stereoselective synthesis of chiral morpholines:

Asymmetric Hydrogenation: The hydrogenation of unsaturated morpholine precursors using a chiral bisphosphine-rhodium catalyst can produce 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org

Organocatalytic Cyclization: Chiral catalysts, such as those derived from cinchona alkaloids, can be used to facilitate enantioselective halocyclization reactions of alkenol substrates to furnish morpholines containing a quaternary stereocenter. rsc.org

Copper-Promoted Oxyamination: The addition of an alcohol and an amine across an alkene, promoted by copper(II) salts, can be used to synthesize 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity. nih.gov

These advanced methods underscore the importance of stereocontrol in the synthesis of complex morpholine-containing molecules, even though they are not required for the specific achiral target discussed herein.

Green Chemistry Principles and Sustainable Synthesis Methodologies

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.

For the reductive amination pathway, catalytic hydrogenation using molecular hydrogen (H₂) as the reductant is a prime example of a green approach. The only byproduct of this reaction is water, and the catalyst can often be recovered and reused. This method is significantly more environmentally friendly than using stoichiometric hydride reagents, which generate substantial salt waste.

In the context of morpholine synthesis in general, recent research has focused on developing more sustainable protocols. A simple, high-yield, one or two-step redox-neutral protocol using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide has been reported for the conversion of 1,2-amino alcohols to morpholines. acs.orgchemrxiv.orgnih.gov This method avoids the use of harsher reagents like chloroacetyl chloride and the associated waste from reduction steps. chemrxiv.org

For the Sonogashira coupling route, green innovations include the development of:

Water as a Solvent: Performing the coupling in water reduces the reliance on volatile organic compounds (VOCs). organic-chemistry.org

Copper-Free Systems: Eliminating the toxic copper co-catalyst simplifies purification and reduces environmental impact. cetjournal.it

By adopting these greener methodologies, the synthesis of this compound and its derivatives can be made more sustainable and economically viable.

Chemical Reactivity and Transformational Chemistry of 4 4 Ethynylbenzyl Morpholine

Reactions Involving the Ethynyl (B1212043) Moiety

The ethynyl group is a versatile functional handle for a wide array of chemical transformations. Key among these are cycloaddition reactions and additions across the carbon-carbon triple bond.

Click Chemistry Applications

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The terminal alkyne of 4-(4-Ethynylbenzyl)morpholine is an ideal substrate for such reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Diverse Azides

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used for creating covalent linkages in various applications, from drug discovery to materials science. It is characterized by its high efficiency, regioselectivity, and mild reaction conditions. The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an azide (B81097) to form the triazole ring.

Despite the suitability of this compound as a substrate, no published studies were found that document its specific reaction with any azide partners via CuAAC. Therefore, no data on reaction yields, optimal catalytic systems, or the properties of the resulting triazole products are available.

Copper-Free Click Chemistry (e.g., Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in biological systems, copper-free click chemistry methods have been developed. The most prominent among these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne instead of a terminal alkyne. The reaction's driving force comes from the release of ring strain in the cycloalkyne, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.

As this compound is a terminal alkyne without inherent ring strain, it is not a suitable substrate for SPAAC in its native form. For it to participate in this type of reaction, the azide partner would need to be activated, or the reaction would need to proceed via a different copper-free mechanism. No literature was found describing the use of this compound in any form of copper-free click chemistry.

Mechanistic Investigations of Click Reactions

The mechanism of CuAAC involves multiple equilibria with copper(I) acetylide complexes. Understanding these pathways is crucial for optimizing reaction conditions and catalyst design. Mechanistic studies often employ kinetic analysis, spectroscopy, and computational modeling to elucidate the roles of ligands, solvents, and copper intermediates.

No mechanistic investigations specifically involving this compound as a substrate have been reported. Such studies would be valuable to understand how the morpholine (B109124) and benzyl (B1604629) moieties might influence the reaction kinetics or the stability of catalytic intermediates, but this information is not currently available.

Other Alkyne Functionalizations

Beyond click chemistry, terminal alkynes can undergo various other transformations, such as hydration and hydroamination, to introduce new functional groups.

Hydration and Hydroamination Reactions

The hydration of terminal alkynes, typically catalyzed by mercury or gold salts, results in the formation of methyl ketones according to Markovnikov's rule. Hydroamination involves the addition of an N-H bond across the alkyne and can be catalyzed by various transition metals to yield enamines or imines.

No specific research detailing the hydration or hydroamination of this compound was found. Consequently, there is no experimental data on the regioselectivity, yields, or specific conditions required for these transformations with this particular substrate. While the morpholine moiety within the molecule could potentially influence these reactions, for instance, through catalyst coordination, no studies have been published to confirm or explore this possibility.

Cycloaddition Reactions Beyond Azide-Alkyne Systems

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction for terminal alkynes, the ethynyl group of this compound is also a viable partner in other cycloaddition reactions. These reactions provide pathways to a variety of five- and six-membered ring systems.

1,3-Dipolar Cycloadditions: The terminal alkyne can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. A notable example is the reaction with nitrile oxides, which are often generated in situ from oximes. This reaction serves as a valuable method for the synthesis of isoxazoles, which are important heterocyclic compounds in medicinal chemistry. wikipedia.orgnih.govmdpi.com The regioselectivity of this cycloaddition is governed by frontier molecular orbital (FMO) theory, leading to specific isomeric products. mdpi.com

Diels-Alder Reactions: As a dienophile, the ethynyl group of this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The reactivity of the alkyne in this role is enhanced by electron-withdrawing groups, although it can react with electron-rich dienes. organic-chemistry.org This reaction, known as the Diels-Alder reaction, is a powerful tool for constructing complex cyclic and polycyclic architectures. wikipedia.orgnih.gov

| Reaction Type | Reactant Partner | Resulting Heterocycle | Key Features |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Isoxazole | Forms a five-membered aromatic heterocycle; often highly regioselective. wikipedia.orgresearchgate.net |

| Diels-Alder [4+2] Cycloaddition | Conjugated Dienes | Substituted Cyclohexadiene | Forms a six-membered ring; a powerful C-C bond-forming reaction. wikipedia.orgorganic-chemistry.org |

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck, Stille)

The terminal alkyne functionality is a versatile handle for carbon-carbon bond formation through various metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This is a cornerstone reaction for terminal alkynes, coupling them with aryl or vinyl halides. wikipedia.org The reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orglibretexts.org For this compound, this reaction allows for the direct extension of the ethynyl group, linking it to a wide array of aromatic and vinylic systems. The reaction conditions are generally mild, tolerating numerous functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues related to the copper co-catalyst. libretexts.org

Heck Reaction: The Heck reaction typically couples an alkene with an aryl or vinyl halide. While not a direct reaction of the alkyne itself, the product of a Sonogashira coupling of this compound could potentially undergo further transformations where a Heck reaction might be employed on a different part of the newly formed molecule.

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgopenochem.orgnrochemistry.com While this compound cannot directly participate as the organotin component, it can be converted into an alkynylstannane. This derivative can then act as the nucleophilic partner in a Stille coupling. Alternatively, the terminal alkyne can be coupled with aryl halides using tetraalkynylstannanes in a Stille-type reaction, providing an effective route to arylalkynes. rsc.org The reaction is known for its tolerance of a wide variety of functional groups. openochem.orglibretexts.org

| Reaction | Coupling Partner for this compound | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira | Aryl/Vinyl Halide (e.g., Iodobenzene) | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine Base | Di-substituted Alkyne |

| Stille (via alkynylstannane intermediate) | Aryl/Vinyl Halide or Triflate | Pd(0) complex (e.g., Pd(PPh₃)₄) | Di-substituted Alkyne |

Reactions Involving the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is a tertiary amine, which imparts both nucleophilic and basic properties to the molecule, allowing for a range of chemical transformations and catalytic applications.

Nucleophilic Reactivity and Derivatization at the Tertiary Amine Nitrogen

The lone pair of electrons on the morpholine nitrogen makes it a competent nucleophile. This reactivity allows for derivatization at the nitrogen center.

Quaternization: The nitrogen can react with alkyl halides (e.g., methyl iodide) or other alkylating agents to form a quaternary ammonium salt. This transformation changes the electronic properties and solubility of the molecule.

Acid-Base Reactions: As a base, the morpholine nitrogen readily reacts with acids to form the corresponding ammonium salts. This is a fundamental property influencing its behavior in different pH environments.

Amine-Based Transformations and Catalytic Roles

The basicity and nucleophilicity of the morpholine moiety enable it to function in various catalytic roles.

Base Catalysis: Morpholine and its derivatives are commonly used as bases in organic synthesis. chemicalbook.com this compound can act as a general base to facilitate reactions such as eliminations or condensations.

Organocatalysis: Morpholine is a known scaffold for organocatalysts. frontiersin.orge3s-conferences.org While enamines derived from morpholine are generally less reactive than those from pyrrolidine due to the electronic effect of the oxygen atom, they can still participate in reactions like 1,4-additions of aldehydes to nitroolefins. frontiersin.org

Ligand in Catalysis: The nitrogen atom can coordinate to metal centers, allowing the molecule to act as a ligand in transition metal catalysis. This can influence the solubility, stability, and reactivity of the catalytic species.

Reactivity of the Benzyl Spacer and Phenyl Ring

The aromatic core of the molecule is susceptible to electrophilic attack, with the regiochemical outcome dictated by the existing substituents.

Electrophilic Aromatic Substitution on the Para-Substituted Phenyl Ring

The phenyl ring of this compound is substituted at the 1- and 4-positions, making the ortho positions (2, 3, 5, and 6) available for electrophilic aromatic substitution (EAS). The directing effects of the two substituents determine the position of further substitution. wikipedia.orgulethbridge.cachemistrytalk.orglibretexts.orgorganicchemistrytutor.commasterorganicchemistry.comlibretexts.org

-CH₂-morpholine group: This benzyl-amine group is considered an activating group. The alkyl spacer (-CH₂) is electron-donating via induction and hyperconjugation, which increases the electron density of the ring and activates it towards electrophilic attack. Activating groups are typically ortho, para-directors. libretexts.orglibretexts.org

-C≡CH group: The ethynyl group is generally considered to be a deactivating group due to the sp-hybridization of the carbon atoms, which makes it more electronegative than sp²-hybridized carbons of the benzene (B151609) ring. This inductive electron withdrawal deactivates the ring. Deactivating groups are typically meta-directors. ulethbridge.ca

The outcome of an EAS reaction on this molecule will depend on the interplay between the activating ortho, para-directing benzyl-morpholine group and the deactivating meta-directing ethynyl group. Generally, the more activating group dictates the position of substitution. Therefore, substitution is most likely to occur at the positions ortho to the benzyl-morpholine group (and meta to the ethynyl group).

Common EAS reactions include:

Benzylic Functionalization Strategies for this compound

The benzylic position of this compound, the carbon atom situated between the phenyl ring and the morpholine nitrogen, represents a key site for synthetic modification. Its enhanced reactivity is attributed to the stabilization of reaction intermediates, such as radicals, carbocations, and carbanions, through resonance with the adjacent aromatic ring. chemistry.coach This inherent reactivity allows for a variety of functionalization strategies, enabling the introduction of diverse chemical entities at this position.

Table 1: Predicted Benzylic Bromination of this compound

| Reactant | Reagents | Predicted Product | Reaction Type |

| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or light) | 4-(1-Bromo-1-(4-ethynylphenyl)methyl)morpholine | Free-Radical Halogenation |

Another significant benzylic functionalization strategy is oxidation. The benzylic C-H bond can be oxidized to a carbonyl group using various oxidizing agents. Strong oxidants like potassium permanganate (KMnO4) or chromic acid can oxidize the benzylic carbon to a carboxylic acid, provided there is at least one benzylic hydrogen. chemistry.coach In the case of this compound, such a reaction would likely lead to the formation of 4-(4-ethynylbenzoyl)morpholine. This transformation converts the benzylic methylene (B1212753) group into a ketone functionality, opening avenues for further derivatization. It is important to note that harsh oxidation conditions could potentially affect the ethynyl group.

Nucleophilic substitution at the benzylic position is another powerful tool for functionalization. This typically involves the displacement of a leaving group, such as a halide (introduced via benzylic halogenation), by a nucleophile. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the substrate, nucleophile, and reaction conditions. The stability of the benzylic carbocation favors the SN1 pathway for secondary and tertiary benzylic halides, while primary benzylic halides tend to react via an SN2 mechanism. chemistry.coach Starting from the brominated derivative of this compound, a wide array of nucleophiles could be introduced, including alkoxides, cyanides, and amines, to generate a diverse library of compounds.

Chemo- and Regioselectivity in Multireactive Systems of this compound

The presence of multiple reactive sites in this compound—namely the benzylic position, the ethynyl group, and the aromatic ring—necessitates careful consideration of chemo- and regioselectivity in its transformational chemistry. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific position at which a reaction occurs.

In reactions involving this compound, the primary competition for reactivity often lies between the benzylic C-H bonds and the carbon-carbon triple bond of the ethynyl group. The choice of reagents and reaction conditions is paramount in directing the transformation to the desired site.

For instance, in the context of halogenation, the use of radical conditions with NBS is expected to favor benzylic bromination over addition to the alkyne. This is a classic example of chemoselectivity, where the radical mechanism preferentially targets the weaker benzylic C-H bond due to the stability of the resulting benzylic radical. Conversely, electrophilic addition of halogens (e.g., Br2 in a polar solvent) would likely favor reaction at the electron-rich ethynyl group.

A computational study on a related system, 1-benzyl-4-ethynyl-1H- imist.manih.govmdpi.comtriazole, in a [3+2] cycloaddition reaction, highlights the importance of theoretical calculations in predicting chemo- and regioselectivity. The analysis of DFT reactivity indices helped to explain the experimentally observed preferences. imist.ma Although a different reaction type, this study underscores the principle that the electronic properties of the competing functional groups dictate the reaction outcome.

When considering reactions that could potentially occur at either the benzylic position or the aromatic ring, the directing effects of the substituents become crucial. The morpholinomethyl group is an activating, ortho-, para-director for electrophilic aromatic substitution, while the ethynyl group is a deactivating, meta-director. This difference in electronic influence would play a significant role in directing electrophiles to specific positions on the benzene ring, assuming conditions that favor aromatic substitution over benzylic or alkyne reactions.

Table 2: Potential Chemo- and Regioselective Reactions of this compound

| Reaction Type | Reagents and Conditions | Major Product (Predicted) | Selectivity Principle |

| Halogenation | NBS, Radical Initiator | Benzylic Bromination Product | Chemoselective: Radical reaction at the benzylic position is favored over addition to the alkyne. |

| Halogenation | Br2, CCl4 | Alkyne Dihalogenation Product | Chemoselective: Electrophilic addition to the electron-rich alkyne is favored. |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO2+), Lewis Acid | Ortho/Para Substituted Product | Regioselective: The activating morpholinomethyl group directs the electrophile to the ortho and para positions. |

Derivatization and Advanced Functionalization Strategies for 4 4 Ethynylbenzyl Morpholine

Strategic Derivatization via the Ethynyl (B1212043) Group for Conjugate Formation

The terminal ethynyl group of 4-(4-ethynylbenzyl)morpholine serves as a highly versatile functional handle for the construction of a wide array of molecular conjugates. Two primary metal-catalyzed cross-coupling reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira coupling, are instrumental in this regard.

The CuAAC, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgalliedacademies.org This reaction proceeds under mild conditions, often in aqueous media, and tolerates a broad range of functional groups, making it ideal for the conjugation of this compound with various azide-containing molecules, including biomolecules, polymers, and fluorescent dyes. organic-chemistry.orgnih.govsemanticscholar.org The resulting triazole ring is not merely a linker but can also act as a pharmacophore, contributing to the biological activity of the final conjugate. nih.govnih.govfrontiersin.org

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction, enables the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of conjugated systems with potential applications in organic electronics and as intermediates in the synthesis of complex molecules. wikipedia.orglibretexts.org The reaction conditions are generally mild, typically involving an amine base at room temperature. wikipedia.orgorganic-chemistry.org

Beyond these two key reactions, the ethynyl group can participate in various other cycloaddition reactions, further expanding the possibilities for derivatization.

Table 1: Key Reactions for Ethynyl Group Derivatization

| Reaction Name | Catalysts | Reactant Partner | Product | Key Features |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salt | Organic Azide (B81097) (R-N₃) | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions, wide functional group tolerance |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst | Aryl/Vinyl Halide (R-X) | Disubstituted Alkyne | Forms C(sp)-C(sp²) bonds, mild conditions |

Morpholine (B109124) Nitrogen-Based Functionalization for Scaffold Modification

The tertiary amine of the morpholine ring in this compound offers another strategic point for functionalization, allowing for the modification of the core scaffold's physicochemical properties.

Standard N-alkylation reactions with alkyl halides can be employed to introduce a variety of substituents at the nitrogen atom. This can be used to modulate the basicity and lipophilicity of the molecule. Furthermore, quaternization of the morpholine nitrogen with reagents like methyl iodide can introduce a permanent positive charge, a strategy often employed in the design of ionic liquids or compounds with specific biological targets.

Amide bond formation is another key strategy. While direct coupling of carboxylic acids with the morpholine nitrogen is challenging due to the amine's basicity, the use of coupling reagents can facilitate this transformation. rsc.org This allows for the introduction of a wide range of acyl groups, significantly expanding the chemical space accessible from the this compound scaffold.

Finally, the morpholine nitrogen can be oxidized to form the corresponding N-oxide. This transformation can alter the electronic properties and steric profile of the molecule and can also influence its metabolic stability and pharmacokinetic properties.

Post-Synthetic Modification of Ethynyl-Derived Conjugates

The conjugates formed via the ethynyl group, particularly the 1,2,3-triazole ring generated through CuAAC, are not merely inert linkers but can be further functionalized. This post-synthetic modification approach adds another layer of complexity and diversity to the molecules derived from this compound.

The triazole ring itself can be a platform for further chemical transformations. For instance, the nitrogen atoms of the triazole can be alkylated or acylated, and substituents on the triazole ring can be modified. This allows for the fine-tuning of the properties of the conjugate after its initial formation. nih.govnih.govfrontiersin.org The strategic incorporation of the triazole fragment has been shown to improve anticancer activities, enhance selectivity, and optimize pharmacokinetic properties of lead compounds. nih.gov

Design and Synthesis of Chemical Libraries Utilizing the Core Structure

The dual reactivity of this compound makes it an excellent building block for the construction of diverse chemical libraries for high-throughput screening in drug discovery and materials science. nih.govvapourtec.com The concept of library synthesis involves the systematic and often automated creation of a large number of structurally related compounds. vapourtec.com

By combining a set of diverse azides in CuAAC reactions with this compound, a library of triazole-containing compounds can be rapidly generated. Similarly, a collection of aryl or vinyl halides can be used in Sonogashira couplings to produce a library of conjugated systems.

Furthermore, a combinatorial approach can be employed where both the ethynyl group and the morpholine nitrogen are functionalized in a sequential or parallel manner. For example, a library of this compound derivatives with different substituents on the morpholine nitrogen can be synthesized first. Each of these derivatives can then be subjected to a panel of azide or halide coupling partners, leading to a large and diverse two-dimensional library of compounds. The use of such multifunctional building blocks is instrumental in constructing libraries with a high degree of structural complexity. nih.gov

The systematic exploration of the chemical space around the this compound scaffold through the synthesis of such libraries can accelerate the discovery of new molecules with desired biological activities or material properties. enamine.netnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 4 4 Ethynylbenzyl Morpholine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, including chemical shifts, spin-spin coupling, and signal integration, the precise connectivity of atoms in 4-(4-Ethynylbenzyl)morpholine can be established. nih.gov

The ¹H NMR spectrum provides information on the chemical environment of each proton. The morpholine (B109124) ring typically exhibits a chair conformation in solution, leading to distinct signals for its axial and equatorial protons. stackexchange.com These protons usually appear as complex multiplets in specific regions of the spectrum. The protons on the benzyl (B1604629) group and the terminal alkyne proton have characteristic chemical shifts that confirm the presence of these functionalities.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous N-substituted morpholine compounds. nih.govchemicalbook.com

| Atom Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ethynyl (B1212043) C-H | ~3.1 (s, 1H) | ~77 (CH) |

| Ethynyl C≡C | - | ~83 (Quaternary C) |

| Aromatic C-H (ortho to CH₂) | ~7.4 (d, 2H) | ~132 (CH) |

| Aromatic C-H (meta to CH₂) | ~7.2 (d, 2H) | ~128 (CH) |

| Benzyl CH₂ | ~3.5 (s, 2H) | ~63 (CH₂) |

| Morpholine -CH₂-N- | ~2.5 (t, 4H) | ~53 (CH₂) |

| Morpholine -CH₂-O- | ~3.7 (t, 4H) | ~67 (CH₂) |

| Aromatic C-CH₂ | - | ~138 (Quaternary C) |

| Aromatic C-C≡CH | - | ~122 (Quaternary C) |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint." nih.gov These methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment, while Raman spectroscopy measures light scattering from changes in polarizability. nih.gov

For this compound, key vibrational modes can be assigned to its constituent parts: the terminal alkyne, the para-substituted benzene (B151609) ring, and the morpholine heterocycle. The presence of a sharp, intense band around 3300 cm⁻¹ in the IR spectrum is a definitive indicator of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch appears as a weaker band around 2100-2150 cm⁻¹. The morpholine ring is characterized by C-O and C-N stretching vibrations, typically found in the 1150-1000 cm⁻¹ region. researchgate.net Analysis of these spectra can also provide insights into the molecule's conformational state. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups and data from similar molecules. researchgate.netresearchgate.net

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyne ≡C-H Stretch | IR, Raman | ~3300 | Strong (IR), Medium (Raman) |

| Aromatic C-H Stretch | IR, Raman | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (Morpholine, Benzyl) | IR, Raman | 3000-2850 | Strong |

| Alkyne C≡C Stretch | IR, Raman | 2150-2100 | Weak (IR), Strong (Raman) |

| Aromatic C=C Stretch | IR, Raman | 1610, 1510 | Medium-Strong |

| Morpholine C-O Stretch | IR | ~1115 | Strong |

| Morpholine C-N Stretch | IR | ~1100-1000 | Medium |

| para-Substituted Benzene C-H Bend | IR | 850-800 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for unequivocally confirming the elemental composition of a molecule. core.ac.uk By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million, ppm), HRMS allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₁₃H₁₅NO. HRMS analysis, often using electrospray ionization (ESI), would detect the protonated molecule, [M+H]⁺. The experimentally measured m/z value is then compared to the theoretically calculated exact mass. A close match between these values provides strong evidence for the proposed molecular formula, ruling out other potential formulas with the same nominal mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₅NO |

| Nominal Mass | 201 |

| Monoisotopic Mass (Calculated) | 201.115364 |

| Ion Species (Expected) | [M+H]⁺ |

| Exact Mass of Ion (Calculated) | 202.123189 |

X-ray Crystallography for Solid-State Structure Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as 4-(4-Nitrobenzyl)morpholine, provides a robust model for its expected solid-state conformation. nih.gov

In such structures, the morpholine ring consistently adopts a stable chair conformation. nih.govresearchgate.net The benzyl substituent can be positioned either axially or equatorially relative to the morpholine ring. The dihedral angle between the plane of the benzene ring and the mean plane of the morpholine ring is a key conformational parameter. In the related compound 4-(4-Nitrobenzyl)morpholine, this dihedral angle is 87.78(10)°. nih.gov Similar structural parameters would be anticipated for this compound, providing a complete picture of its molecular geometry.

Table 4: Representative Crystallographic Data for an Analogous Compound: 4-(4-Nitrobenzyl)morpholine nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1371 (2) |

| b (Å) | 8.2535 (4) |

| c (Å) | 21.9867 (9) |

| β (°) | 94.929 (3) |

| Volume (ų) | 1109.58 (8) |

| Z | 4 |

| Key Feature | Morpholine ring in chair conformation |

| Dihedral Angle (Phenyl to Morpholino) | 87.78 (10)° |

Computational Chemistry and Mechanistic Studies of 4 4 Ethynylbenzyl Morpholine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations on 4-(4-ethynylbenzyl)morpholine can elucidate its fundamental electronic properties, such as molecular orbital energies, electron density distribution, and thermodynamic stability.

Quantum chemical calculations are instrumental in determining the optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net For morpholine (B109124) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve reliable results. researchgate.net These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of the atoms.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For molecules containing aromatic rings and heteroatoms, the HOMO is often localized on the electron-rich regions, while the LUMO is distributed over electron-deficient areas. mdpi.com In this compound, the HOMO is expected to be located on the morpholine and benzyl (B1604629) moieties, while the LUMO may be associated with the ethynyl (B1212043) group and the aromatic ring.

Furthermore, DFT can be used to calculate thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for predicting the spontaneity of reactions involving the molecule. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide insights into charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.net

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Total Energy | -652.3 Hartree |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal conformational changes and intermolecular interactions. ethz.chpitt.edu

For this compound, MD simulations can be used to explore its conformational landscape. The morpholine ring typically adopts a chair conformation, but the orientation of the 4-ethynylbenzyl group relative to the ring can vary. nih.gov MD simulations can quantify the relative populations of different conformers and the energy barriers for their interconversion. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in various solvents or in the presence of other molecules. chemrxiv.org

Intermolecular interactions are crucial for understanding the physical properties and biological activity of a molecule. MD simulations can model the interactions between this compound and solvent molecules, revealing details about solvation shells and hydrogen bonding patterns. When studying the interaction with a biological target, such as a protein, MD simulations can show how the molecule binds and the stability of the resulting complex over time. mdpi.com Analysis of the MD trajectories can provide information on key intermolecular forces, such as hydrogen bonds, van der Waals interactions, and π-π stacking, that govern molecular recognition.

| Interaction Type | Interacting Atoms/Groups | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|

| Hydrogen Bond | Morpholine Oxygen - Water Hydrogen | 2.8 | 85 |

| Hydrogen Bond | Morpholine Nitrogen - Water Hydrogen | 2.9 | 60 |

| Hydrophobic Interaction | Benzyl Ring - Water | Characterized by radial distribution function |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For this compound, computational studies can be used to investigate its synthesis and subsequent reactions.

The synthesis of this compound typically involves the N-alkylation of morpholine with a 4-ethynylbenzyl halide. researchgate.net DFT calculations can be used to model the reaction pathway, identifying the transition state and calculating the activation energy. mdpi.com This can help in understanding the reaction kinetics and optimizing reaction conditions. The mechanism is likely to be a bimolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom of morpholine acts as the nucleophile.

The ethynyl group of this compound is a versatile functional group that can participate in various reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. repec.orgbeilstein-journals.org Computational modeling can be used to study the mechanism of such reactions, providing details on the role of the catalyst and the regioselectivity of the cycloaddition. researchgate.netarxiv.orgfrontiersin.org Understanding the reaction mechanism at a molecular level is crucial for designing new synthetic routes and for predicting the products of unknown reactions.

| Reaction | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|

| N-alkylation of morpholine with 4-ethynylbenzyl bromide | DFT (B3LYP/6-31G(d)) | 15.2 |

| CuAAC with methyl azide (B81097) | DFT (M06/6-311+G(d,p)) | 12.5 |

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds and for the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra.

The prediction of NMR chemical shifts is a well-established application of DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with high accuracy, aiding in the assignment of complex spectra. nih.gov

Vibrational spectroscopy, including IR and Raman, probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these modes, providing a theoretical spectrum that can be compared with experimental data. nih.govarxiv.orgnih.gov This comparison can confirm the structure of the synthesized molecule and provide a detailed assignment of the observed spectral bands. researchgate.net Such predictions are particularly useful for identifying characteristic peaks, such as the C≡C stretch of the ethynyl group and the various modes of the morpholine and benzyl moieties. researchgate.net

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| 13C NMR | Chemical Shift (ppm) | 83.5 | Ethynyl C (alkyne) |

| Chemical Shift (ppm) | 66.8 | Morpholine C-O | |

| IR | Frequency (cm-1) | 3300 | ≡C-H stretch |

| Frequency (cm-1) | 2110 | C≡C stretch |

In Silico Studies of Molecular Recognition and Binding Properties (from a chemical interaction perspective)

In silico methods, particularly molecular docking and molecular dynamics simulations, are widely used to study how a small molecule like this compound recognizes and binds to a biological target, such as a protein or nucleic acid. nih.govnih.govresearchgate.nettandfonline.comeurjchem.com These studies are fundamental in drug discovery and chemical biology. scispace.comnih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com For this compound, docking studies can be performed against various protein targets to identify potential biological activities. The morpholine ring is a common scaffold in medicinal chemistry, known to improve pharmacokinetic properties and participate in key interactions with protein active sites. nih.gove3s-conferences.orgresearchgate.netresearchgate.net The docking results can reveal the binding mode and the key interactions, such as hydrogen bonds between the morpholine's oxygen or nitrogen and receptor residues, and π-π stacking involving the benzyl ring. beilstein-journals.org

Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex and to refine the binding mode. mdpi.comnih.gov The simulations provide a dynamic picture of the binding process and can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score. These in silico studies provide a detailed understanding of the chemical interactions that govern molecular recognition, guiding the design of new molecules with improved binding properties.

| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Morpholine Oxygen | Lysine | 2.9 |

| π-π Stacking | Benzyl Ring | Phenylalanine | 3.5 |

| Hydrophobic Interaction | Ethynyl Group | Leucine | 4.2 |

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the specific applications of This compound according to the requested outline.

The search did not yield specific examples or detailed research findings regarding:

Its utilization as a versatile building block in specific multistep organic syntheses.

Its explicit role in modular synthesis approaches, particularly through click chemistry.

The development of novel synthetic reagents or catalysts based on its specific structure.

While the individual components of the molecule—the morpholine ring, the benzyl group, and the terminal alkyne—are all well-established functional groups in organic chemistry with known reactivities, published research detailing the integrated application of this particular compound is not available. The terminal alkyne suggests a high potential for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of click chemistry, but specific instances of this application for this compound are not documented in the reviewed sources. Similarly, its use as a foundational scaffold for catalysts or as a key intermediate in complex, multi-step syntheses has not been specifically described.

Therefore, providing a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound is not possible at this time. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes, but its applications in the specified areas of synthetic organic chemistry have not yet been detailed in published literature.

Advanced Materials Science Applications of 4 4 Ethynylbenzyl Morpholine Conjugates

Integration into Polymer Architectures

The terminal alkyne group in 4-(4-Ethynylbenzyl)morpholine suggests its potential as a monomer for polymerization or as a reactive site for polymer modification. However, specific research detailing its use in these areas is scarce.

Functional Polymers and Copolymers through Alkyne Polymerization

Theoretically, the ethynyl (B1212043) group of this compound could participate in various polymerization reactions, such as polycyclotrimerization, to form highly crosslinked networks, or transition-metal catalyzed polymerizations to yield linear polymers. nih.gov The incorporation of the morpholine (B109124) group could impart desirable properties to the resulting polymer, such as improved solubility, thermal stability, or the ability to coordinate with metal ions. However, specific examples of homopolymers or copolymers derived directly from this compound are not readily found in current research literature. The broader field of diethynylarene polymerization has been explored, but this does not specifically address the properties and synthesis of polymers from this particular monoalkyne morpholine derivative. nih.gov

Crosslinking and Curing Agent Development

The ethynyl group is a versatile functional group for crosslinking reactions, often utilized in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermally induced crosslinking. Morpholine derivatives, in a general sense, have been noted for their potential application as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org This suggests that this compound could theoretically be employed as a crosslinking agent to enhance the mechanical and thermal properties of various polymer systems. However, specific studies demonstrating its efficacy and the properties of the resulting crosslinked materials are not available. Similarly, while new stimuli-responsive polymers have been created from other morpholine-containing monomers, this specific compound is not mentioned. nih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. While the aromatic ring and the potential for hydrogen bonding involving the morpholine oxygen could allow this compound to participate in such assemblies, dedicated research in this area appears to be limited.

Design of Host-Guest Systems and Intermolecular Interactions

The design of host-guest systems often involves molecules with specific cavities or recognition sites. There is no available literature to indicate that this compound has been specifically designed or utilized as either a host or a guest molecule in such systems.

Fabrication of Porous Organic Frameworks (POFs) or Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers built from organic linkers. mdpi.com The rigid structure and defined geometry of this compound could make it a candidate as a building block or "linker" for COF synthesis. The ethynyl group could potentially be used in coupling reactions to form the framework. Research has been conducted on morpholine-based COFs, demonstrating that the morpholine moiety can be incorporated into these porous structures. researchgate.net However, these studies have utilized different morpholine-containing monomers, and there is no specific mention of COFs constructed from this compound.

Conjugated Systems and Optoelectronic Materials

Polymers containing ethynyl groups are often investigated for their optoelectronic properties due to the potential for π-conjugation along the polymer backbone. whiterose.ac.uk The electronic properties of such polymers are highly dependent on the specific molecular structure. mdpi.com While the optoelectronic properties of various conjugated polymers are a subject of intense research, mdpi.com there is no specific data available on the optical and electronic characteristics of polymers derived from this compound.

Nanomaterial Functionalization and Hybrid Systems Development

The functionalization of nanomaterials is a critical process in advanced materials science, enabling the precise tuning of their physical and chemical properties for specific applications. This process involves the surface modification of nanoparticles with organic or inorganic molecules, polymers, or biomolecules to create novel hybrid systems with enhanced capabilities. The compound this compound presents a compelling molecular architecture for such applications, combining a reactive ethynyl group with the versatile morpholine moiety.

The ethynyl group serves as a highly efficient "handle" for covalent attachment to nanoparticle surfaces through various chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". irjweb.comrsc.orgresearchgate.net This reaction is favored for its high yield, specificity, and mild reaction conditions, making it ideal for modifying sensitive nanomaterials without altering their core properties. nih.gov The benzyl (B1604629) group provides a rigid spacer, ensuring that the morpholine unit is projected away from the nanoparticle surface, which can be crucial for its accessibility and function.

The morpholine component of the molecule can impart a range of desirable characteristics to the resulting hybrid nanomaterial. Morpholine is a heterocyclic amine that can influence the solubility and stability of nanoparticles in various solvents. e3s-conferences.org Its presence on the surface of a nanomaterial can enhance biocompatibility and reduce non-specific protein adsorption, which is particularly important for biomedical applications. nih.gov Furthermore, the nitrogen atom in the morpholine ring can act as a coordination site for metal ions, opening up possibilities for catalytic applications or the development of multimodal imaging agents. researchgate.net

The development of hybrid systems using this compound-conjugated nanomaterials can be envisioned for a variety of advanced applications. For instance, in the field of catalysis, metallic nanoparticles functionalized with this compound could exhibit enhanced catalytic activity and selectivity due to the electronic effects of the morpholine ligand. In biomedical research, such functionalized nanoparticles could be developed as targeted drug delivery vehicles or as contrast agents for medical imaging. The ability to further modify the morpholine ring or attach other functional molecules to the nanoparticle surface provides a high degree of modularity in designing these complex hybrid systems.

Research Findings on Analogous Systems

While direct research on this compound functionalized nanomaterials is limited, extensive studies on nanoparticles functionalized with similar ethynyl- and morpholine-containing compounds provide a strong basis for predicting their behavior and potential.

Research has demonstrated the successful functionalization of various types of nanoparticles, including gold nanoparticles (AuNPs), magnetic nanoparticles (e.g., Fe₃O₄), and quantum dots (QDs), using molecules with terminal alkyne groups via click chemistry. beilstein-journals.org These studies consistently show the formation of stable, covalent linkages and a high degree of control over the surface density of the attached molecules.

Similarly, nanoparticles have been functionalized with morpholine-containing ligands to enhance their performance in different environments. For example, morpholine-functionalized magnetic nanoparticles have been synthesized and utilized as recoverable catalysts in organic reactions. researchgate.net The morpholine groups in these systems can act as basic sites or ligands for metal catalysts, influencing the reaction pathways and improving yields.

The table below summarizes findings from studies on nanomaterials functionalized with molecules containing either ethynyl or morpholine functionalities, illustrating the expected impact of incorporating this compound.

| Nanomaterial Core | Functionalizing Moiety | Method of Functionalization | Key Findings | Potential Application |

|---|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Ethynyl-terminated PEG | CuAAC Click Chemistry | Formation of a dense, stable polymer shell, leading to increased colloidal stability and biocompatibility. | Drug Delivery, Bioimaging |

| Iron Oxide Nanoparticles (Fe₃O₄) | Morpholine-silane | Silanization | Enhanced dispersibility in aqueous media and created a platform for further functionalization. The morpholine-tagged nanoparticles showed excellent catalytic activity. researchgate.net | Catalysis, MRI Contrast Agents |

| Quantum Dots (QDs) | Alkyne-functionalized peptides | CuAAC Click Chemistry | Successful conjugation of bioactive peptides to the QD surface, enabling targeted cellular imaging. | Targeted Bioimaging, Biosensing |

| Silica Nanoparticles | Ethynyl-functionalized dye | Surface Reaction | Covalent attachment of fluorescent dyes for stable, long-term imaging applications. | Fluorescent Labeling, Diagnostics |

Hypothetical Properties of this compound Functionalized Nanomaterials

Based on the established roles of the ethynyl and morpholine groups in nanomaterial science, a data table can be constructed to predict the properties of hybrid systems functionalized with this compound.

| Property | Predicted Effect of this compound Functionalization | Rationale |

|---|---|---|

| Surface Reactivity | High, due to the terminal ethynyl group. | The ethynyl group readily participates in click chemistry reactions, allowing for efficient surface conjugation. irjweb.comnih.gov |

| Colloidal Stability | Enhanced in polar and aqueous media. | The hydrophilic nature of the morpholine moiety can improve dispersibility and prevent aggregation of nanoparticles. e3s-conferences.org |

| Biocompatibility | Potentially increased. | Morpholine-containing compounds are found in some pharmaceuticals, and surface modification can shield the nanoparticle core from direct biological interaction. e3s-conferences.org |

| Catalytic Activity | Can be modulated. | The morpholine nitrogen can act as a ligand for metal centers on the nanoparticle surface or as a basic site, influencing catalytic reactions. researchgate.net |

| Drug Loading Capacity | Can serve as an attachment point for drug molecules. | The morpholine ring can be further functionalized, or the nanoparticle surface can be co-functionalized to attach therapeutic agents. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.